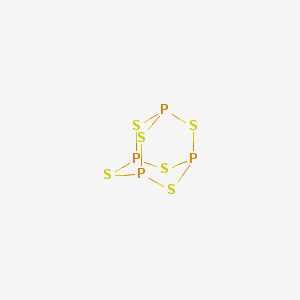
Dichlorobis(pentane-2,4-dionato-O,O')rhenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is a coordination compound featuring rhenium as the central metal atom This compound is known for its distinctive structure, where the rhenium atom is coordinated by two chlorine atoms and two pentane-2,4-dionato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium can be synthesized through the reaction of rhenium(V) oxide with acetylacetone in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Re2O7+4C5H8O2+2HCl→2Re(C5H7O2)2Cl2+3H2O
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)rhenium are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands or chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which Dichlorobis(pentane-2,4-dionato-O,O’)rhenium exerts its effects involves its ability to coordinate with various ligands and substrates. The rhenium center can undergo redox reactions, facilitating electron transfer processes. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the ligands involved.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(acetylacetonato)rhenium: Similar structure but with acetylacetonate ligands.
Dichlorobis(triphenylphosphine)rhenium: Features triphenylphosphine ligands instead of pentane-2,4-dionato.
Dichlorobis(ethylenediamine)rhenium: Contains ethylenediamine ligands.
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is unique due to the specific electronic and steric properties imparted by the pentane-2,4-dionato ligands
Propiedades
Número CAS |
18907-37-4 |
|---|---|
Fórmula molecular |
C10H14Cl2O4Re-4 |
Peso molecular |
455.33 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;rhenium;dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Re/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/p-4/b2*4-3-;;; |
Clave InChI |
LDESKQKSEKYJMK-VGKOASNMSA-J |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Re] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


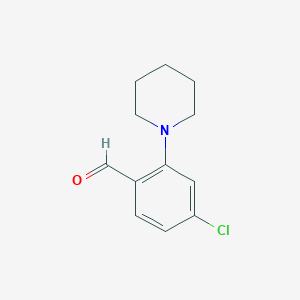
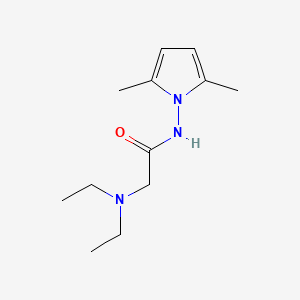
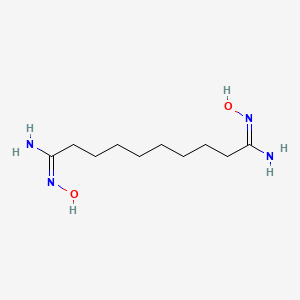
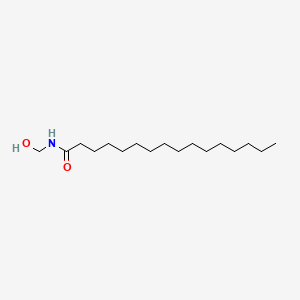
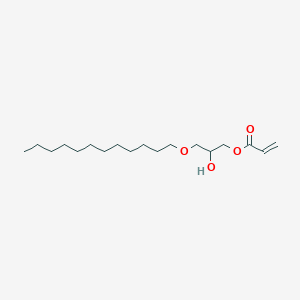
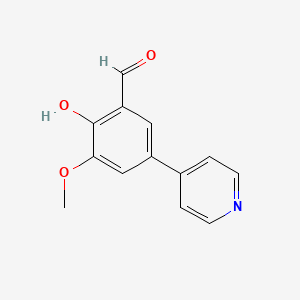
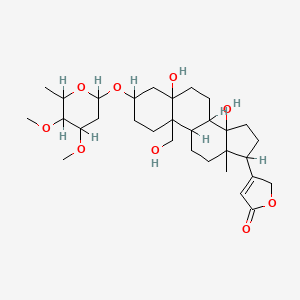
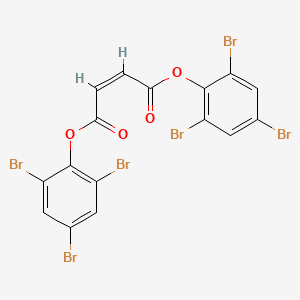
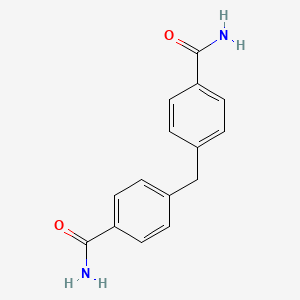
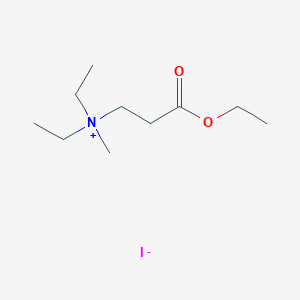
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

